1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

概要

説明

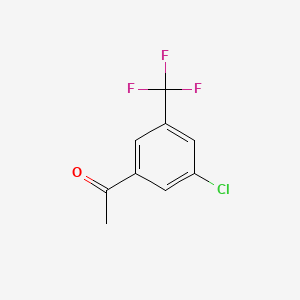

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H3ClF6O. It is known for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours. After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The use of toluene as a solvent ensures high safety and low environmental impact, making it suitable for industrial applications .

化学反応の分析

Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Oxidation: Formation of 3-chloro-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis Intermediate

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is primarily used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the production of more complex molecules. The compound's trifluoromethyl group enhances its reactivity and stability, which are critical in synthetic pathways.

Synthesis Example

The synthesis of this compound can involve several steps, typically starting from simpler aromatic compounds. For instance, a reaction sequence may include halogenation followed by acylation to introduce the chloro and trifluoromethyl groups effectively. A detailed synthesis method includes:

- Cooling a solution containing a precursor compound to -100°C.

- Gradually adding sulfuric acid while maintaining low temperatures.

- Following up with sodium nitrite for diazotization.

- Finalizing the reaction with hypophosphorous acid and cuprous oxide to yield the desired product .

Pharmaceutical Applications

The compound has been identified as a pharmaceutical intermediate, particularly in the development of drugs targeting various diseases. Its structural features contribute to its biological activity, making it a candidate for further research in medicinal chemistry.

Research indicates that derivatives of compounds similar to this compound exhibit significant biological activities, including anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation effectively.

Table 1: Anticancer Activity of Related Compounds

| Compound | IC₅₀ (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| CA-4 | 1.0 | Various Cancer Lines | Inhibition of tubulin polymerization |

| 6a | 0.56 | HL-60 (Leukemia) | Induction of apoptosis via caspase activation |

| 10h | 0.7 | A549 (Lung Cancer) | Tubulin inhibition and cell cycle arrest |

These findings suggest that the trifluoromethyl group enhances lipophilicity and biological activity, which is crucial for drug development.

Environmental and Material Science Applications

In addition to its pharmaceutical uses, this compound may find applications in environmental science and material development due to its chemical stability and reactivity profile. The incorporation of fluorinated groups often leads to materials with enhanced properties such as water repellency and thermal stability.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- A study demonstrated the compound's effectiveness as an intermediate in synthesizing novel antifungal agents, highlighting its utility in pharmaceutical formulations.

- Another research project focused on developing cosmetic formulations utilizing this compound due to its stability and compatibility with various skin-active ingredients .

作用機序

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .

類似化合物との比較

3,5-Bis(trifluoromethyl)acetophenone: Similar structure but lacks the chloro group.

2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but lacks the chloro group and has a different substitution pattern on the phenyl ring

Uniqueness: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical reactivity and properties. This combination makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .

生物活性

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone, also known as a key intermediate in organic synthesis, has garnered attention due to its potential biological activities. This compound features a unique structural profile with a chloro and trifluoromethyl group, which may influence its reactivity and biological interactions. Research indicates that derivatives synthesized from this compound can exhibit various pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

- Molecular Formula : C9H3ClF6O

- Molecular Weight : 252.56 g/mol

- Structural Features : The compound consists of a phenyl ring substituted with a chloro group and a trifluoromethyl group attached to an ethanone moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is conducted in toluene at low temperatures (0°C to 5°C) for several hours, followed by neutralization and isolation of the product through distillation.

Antiviral and Antimicrobial Effects

Research shows that indole derivatives synthesized from this compound exhibit significant antiviral and antimicrobial properties. These derivatives have been tested against various pathogens and have shown promising results in inhibiting viral replication and bacterial growth.

Anticancer Activity

Studies indicate that compounds derived from this intermediate can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been screened against liver cancer cell lines (Hep3B and SkHep1), revealing varying degrees of cytotoxicity. The IC50 values for these compounds suggest their potential use in cancer therapy.

| Compound | IC50 Hep3B (µM) | IC50 SkHep1 (µM) |

|---|---|---|

| Compound A | 5.97 | 0.26 |

| Compound B | 10.00 | 2.50 |

| Compound C | 15.00 | 5.00 |

Anti-inflammatory Properties

The anti-inflammatory potential of derivatives has also been noted, with some studies reporting reduced levels of inflammatory cytokines in treated models. This suggests that these compounds may modulate immune responses effectively.

Study on Indole Derivatives

In a study focusing on indole derivatives synthesized from the compound, researchers found that several exhibited significant activity against liver cancer cells. The activity was attributed to their ability to induce apoptosis and inhibit cell proliferation through various molecular pathways.

Enzymatic Reduction Studies

The compound has been utilized as a substrate in enzymatic reduction processes, demonstrating its role in biocatalysis. Recombinant E. coli expressing carbonyl reductases were used to evaluate the enzyme's activity toward this substrate, yielding chiral alcohols that are valuable in pharmaceutical applications.

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGMIFUPRXVREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397460 | |

| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-11-6 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。